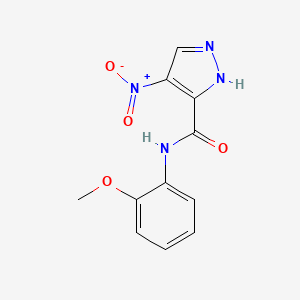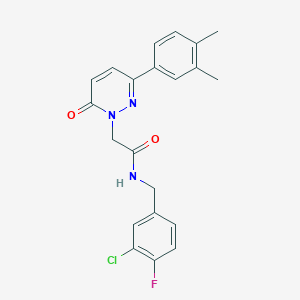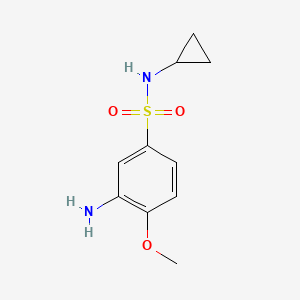
N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as MNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC belongs to the pyrazole family of compounds and has a molecular weight of 276.26 g/mol.
Wirkmechanismus
The mechanism of action of MNPC involves the inhibition of tubulin polymerization, a process that is essential for cell division. MNPC binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules, which are required for cell division. This results in the inhibition of cell growth and division, ultimately leading to cell death.
Biochemical and Physiological Effects:
MNPC has been shown to have several biochemical and physiological effects. MNPC has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in cancer cells. Additionally, MNPC has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
MNPC has several advantages for lab experiments. MNPC is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MNPC exhibits potent cytotoxicity against cancer cells, making it a promising candidate for cancer research. However, MNPC has some limitations for lab experiments. MNPC is highly insoluble in water, which can make it challenging to use in some experiments. Additionally, MNPC has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for MNPC research. One potential direction is to study the effects of MNPC on other types of cancer cells, such as prostate and pancreatic cancer cells. Additionally, future research could focus on optimizing the synthesis of MNPC to improve its solubility and potency. Furthermore, MNPC could be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine its potential as a complementary treatment. Finally, MNPC could be studied for its potential applications in other fields, such as agriculture and environmental science.
Synthesemethoden
MNPC can be synthesized using a simple and efficient method. The synthesis of MNPC involves the reaction of 2-methoxybenzoyl hydrazine with ethyl 4-nitroacetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final MNPC compound.
Wissenschaftliche Forschungsanwendungen
MNPC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MNPC is in the field of cancer research. MNPC has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, MNPC has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-9-5-3-2-4-7(9)13-11(16)10-8(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJZABGEHGMJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)



![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)
![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)
